![molecular formula C24H22 B077584 苯,1,4-双[2-(2-甲基苯基)乙烯基]- CAS No. 13280-61-0](/img/structure/B77584.png)

苯,1,4-双[2-(2-甲基苯基)乙烯基]-

描述

Synthesis Analysis

The synthesis of Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-, and its derivatives has been explored through various methodologies, demonstrating the compound's versatility and adaptability. For instance, the thermally irreversible photochromic properties of 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives showcase a method for producing compounds with similar structural motifs, emphasizing the potential for photophysical applications (Uchida, Nakayama, & Irie, 1990). Moreover, the synthesis and characterization of liquid-crystalline polyethers based on conformational isomerism reveal the structural complexity and potential for creating materials with unique mesophases (Percec, Zuber, Cheng, & Zhang, 1992).

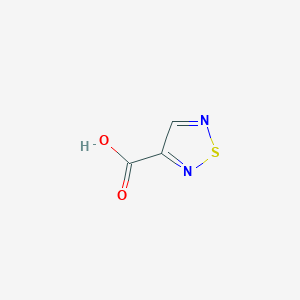

Molecular Structure Analysis

The molecular structure of Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-, and related compounds has been extensively studied. The X-ray molecular structure analysis of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene, obtained through Knoevenagel condensation, provides insight into the compound's crystalline form, showcasing a quasi-planar structure and significant torsion angles between constituent rings, which are crucial for understanding its photophysical behaviors (Percino, Castro, Cerón, Soriano-Moro, Chapela, & Melendez, 2014).

Chemical Reactions and Properties

Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-, undergoes various chemical reactions that underscore its reactivity and functional versatility. The study on metal complexes with 2,3-bis(diphenylphosphino)-1,4-diazadiene ligands reveals the compound's ability to engage in metal-mediated cycloaddition reactions, offering a pathway to novel molecular architectures and functionalities (Walther, Liesicke, Böttcher, Fischer, Görls, & Vaughan, 2003).

Physical Properties Analysis

The physical properties of Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-, such as its mesophase behavior and optical properties, have been characterized in detail. The hexagonal columnar mesophase observed in polyethers and copolyethers based on similar structural frameworks highlights the compound's potential for creating ordered, functional materials with specific thermal and optical characteristics (Percec et al., 1992).

Chemical Properties Analysis

The chemical properties of Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-, including its electrochemical behavior and reactivity towards various substrates, have been explored to understand its potential in materials science and catalysis. For instance, the synthesis and photophysics of luminescent 2,5-bis(phenylethynyl)thiophenes illustrate the influence of structural modifications on the compound's luminescent properties, indicating the role of pi-conjugation and substituent effects in tuning its photophysical behavior (Siddle, Ward, Collings, Rutter, Porrès, Applegarth, Beeby, Batsanov, Thompson, Howard, Boucekkine, Costuas, Halet, & Marder, 2007).

科学研究应用

-

Trinodal Self-Penetrating Nets from Reactions of 1,4-Bis(alkoxy)-2,5-bis(3,2’:6’,3’’-terpyridin-4’-yl)benzene Ligands with Cobalt (II) Thiocyanate

- Summary : This research involves the creation of trinodal self-penetrating nets from reactions of 1,4-Bis(alkoxy)-2,5-bis(3,2’:6’,3’’-terpyridin-4’-yl)benzene ligands with Cobalt (II) Thiocyanate .

- Methods : The tetratopic ligands were prepared and characterized by 1 H and 13 C { 1 H} NMR, IR, and absorption spectroscopies and mass spectrometry .

- Results : The reactions resulted in the formation of a trinodal self-penetrating net .

-

Four Novel Coordination Polymers Based on Flexible 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene Ligand

- Summary : This research involves the synthesis of four new metal–organic coordination polymers using a flexible 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene ligand .

- Methods : The polymers were synthesized under hydrothermal conditions and characterized by techniques of single-crystal X-ray diffraction analysis, elemental analysis, infrared spectra (IR) and thermogravimetric analysis (TGA) .

- Results : The resulting MOFs analyses demonstrate that each complex has a unique structure .

-

Benzene and its Derivatives

- Summary : Benzene and its derivatives have a unique structure that allows them to be useful in various fields such as health, laboratory synthesis, and other applications such as rubber synthesis .

- Methods : The structure of benzene (3 conjugated π bonds) is what makes it and its derived products useful .

- Results : The unique properties of benzene and its derivatives make them versatile in various applications .

-

Bis-MSB

- Summary : Bis-MSB, a compound similar to “Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-”, is utilized as a scintillator reagent .

- Methods : The specific methods of application or experimental procedures for Bis-MSB as a scintillator reagent are not specified .

- Results : The use of Bis-MSB as a scintillator reagent is one of its known applications .

-

New Viologen Analogs

- Summary : Alkylation of 1,4-bis[2-(pyridin-4-yl)ethenyl]benzene with alkyl p-toluenesulfonates and dimethyl sulfate gave new viologen analogs .

- Methods : The new viologen analogs were obtained through the alkylation of 1,4-bis[2-(pyridin-4-yl)ethenyl]benzene with alkyl p-toluenesulfonates and dimethyl sulfate .

- Results : The resulting viologen analogs were found to have unique properties .

-

Electrophilic Aromatic Substitution

- Summary : Electrophilic aromatic substitution is a common reaction in organic chemistry, where an electrophile substitutes a hydrogen atom in an aromatic compound .

- Methods : The reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

- Results : This reaction is used to achieve various substitutions in benzene and its derivatives .

-

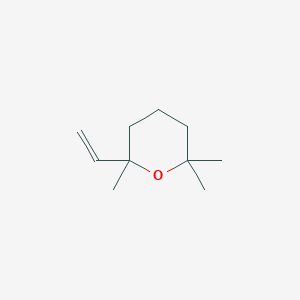

Catalyst-free 2+2 Photodimerization

- Summary : In a study, two different kinds of configurations of 1,4-bis[2-(4-pyridyl)ethenyl]benzene (trans-bpeb and cis-bpeb) were achieved, and a bpeb dimer was synthesized .

- Methods : The specific methods of application or experimental procedures for this study are not specified .

- Results : The resulting bpeb dimer was synthesized .

-

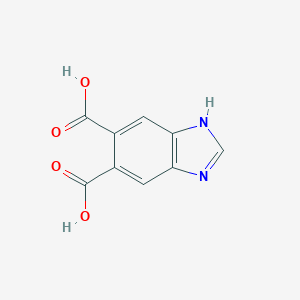

2,2′-(1,4-Phenylene)bis(7-nitro-1H-Benzimidazole 3-oxide)

- Summary : Analytically pure 2,2′-(1,4-phenylene)bis(7-nitro-1H-benzimidazole 3-oxide) (1) was obtained as a dark orange solid .

- Methods : The specific methods of application or experimental procedures for this compound are not specified .

- Results : The resulting compound was obtained as a dark orange solid .

安全和危害

Safety data sheets recommend wearing protective gloves, clothing, eye protection, and face protection when handling "Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-" . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes . If eye irritation persists, seek medical advice .

属性

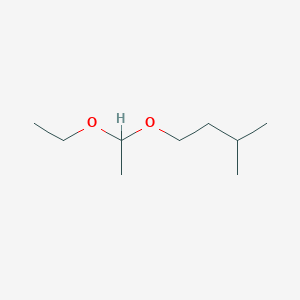

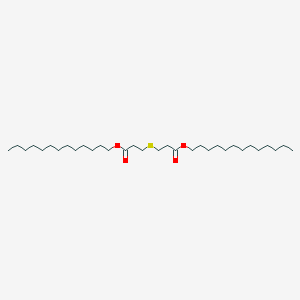

IUPAC Name |

1,4-bis[(E)-2-(2-methylphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22/c1-19-7-3-5-9-23(19)17-15-21-11-13-22(14-12-21)16-18-24-10-6-4-8-20(24)2/h3-18H,1-2H3/b17-15+,18-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLPIYTUUFFRLV-YTEMWHBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Bis(2-methylstyryl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11081 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,4-Bis(2-methylstyryl)benzene | |

CAS RN |

13280-61-0 | |

| Record name | Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-bis(4-methyl-alpha-styryl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。